1-(Butoxymethyl)-4-ethylbenzene
Description
1-(Butoxymethyl)-4-ethylbenzene is an aromatic compound featuring a benzene ring substituted with an ethyl group at the para position and a butoxymethyl group (–CH₂–O–C₄H₉) at the adjacent position. The butoxymethyl substituent introduces both lipophilic (due to the butyl chain) and polar (due to the ether oxygen) characteristics, influencing its physicochemical properties and biological interactions. This compound is structurally related to derivatives used in pharmaceutical research, particularly in the development of α/β-adrenergic blockers and acetylcholinesterase inhibitors . Its synthesis typically involves alkylation or substitution reactions using precursors like 1-(chloromethyl)-4-ethylbenzene, followed by etherification with butanol .
Properties
CAS No. |
777-90-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(butoxymethyl)-4-ethylbenzene |
InChI |
InChI=1S/C13H20O/c1-3-5-10-14-11-13-8-6-12(4-2)7-9-13/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
HMXWLVJJICISIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC1=CC=C(C=C1)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butoxymethyl)-4-ethylbenzene typically involves the alkylation of 4-ethylbenzyl alcohol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Butoxymethyl)-4-ethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce nitro or sulfonic acid groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of butoxymethyl-4-ethylbenzaldehyde or butoxymethyl-4-ethylbenzoic acid.
Reduction: Formation of butoxymethyl-4-ethylbenzyl alcohol.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(Butoxymethyl)-4-ethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butoxymethyl)-4-ethylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features:
Key Insights :
- Electron-withdrawing vs. Electron-donating groups : Halogenated derivatives (e.g., –CH₂Cl, –CH₂Br) exhibit higher reactivity in nucleophilic substitutions compared to the electron-rich butoxymethyl group .
Physicochemical Properties
Notes:
- The butoxymethyl group increases molecular weight and likely reduces volatility compared to halogenated analogues.
- Density and boiling point data for this compound are extrapolated from structurally similar ethers .
Comparison with Analogues :
- Methoxymethyl vs. Butoxymethyl : Longer alkoxy chains (e.g., butoxymethyl) enhance receptor binding affinity due to increased hydrophobic interactions .
- Halogenated Derivatives : Chloro/bromo-substituted analogues are more reactive but may exhibit cytotoxicity, limiting therapeutic use .
Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
